2-(Dimethylamino)-3-fluorobenzonitrile
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Overview
Description
2-(Dimethylamino)-3-fluorobenzonitrile is an organic compound that features a dimethylamino group, a fluorine atom, and a nitrile group attached to a benzene ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as dimethyltryptamine and Deanol , have been found to interact with serotonin receptors and have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .
Mode of Action
Based on the structural similarity to dimethyltryptamine, it may act as an agonist at some types of serotonin receptors and an antagonist at others
Biochemical Pathways
For instance, Dimethyltryptamine acts on the serotonin receptors , potentially affecting the serotonin pathway and neurotransmission.
Pharmacokinetics
A study on a similar compound, n-[2-(dimethylamino)ethyl]acridine-4-carboxamide (daca), showed that it was rapidly absorbed and distributed in the body, with a clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h .
Result of Action
For instance, Dimethyltryptamine has been found to have hallucinogenic effects , while Deanol has been used in the treatment of ADHD, Alzheimer’s disease, autism, and tardive dyskinesia .
Action Environment
Studies on similar compounds have shown that factors such as ph and temperature can influence their action . For instance, the antimicrobial action of partially quaternized poly(2-(dimethylamino)ethyl methacrylate) (PQDMAEMA) copolymers was found to be responsive to changes in pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-(Dimethylamino)-3-fluorobenzonitrile may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
2-(Dimethylamino)-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of fluorescent probes for biological imaging.
Industry: Used in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but differs in the presence of an ethanol group instead of a fluorobenzonitrile scaffold.
2-(Dimethylamino)pyridine: Contains a pyridine ring instead of a benzene ring, affecting its chemical properties and reactivity.
Dimethylaniline: Similar in having a dimethylamino group attached to an aromatic ring but lacks the nitrile and fluorine substituents.
Uniqueness
2-(Dimethylamino)-3-fluorobenzonitrile is unique due to the combination of the dimethylamino group, fluorine atom, and nitrile group on a benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Properties
IUPAC Name |
2-(dimethylamino)-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-12(2)9-7(6-11)4-3-5-8(9)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUJGPJTPRQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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